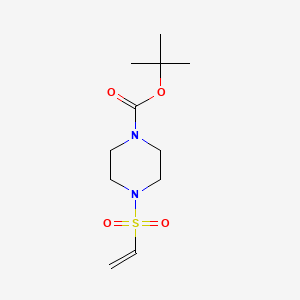
Tert-butyl 4-(vinylsulfonyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(vinylsulfonyl)piperazine-1-carboxylate is a compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a vinylsulfonyl group attached to the piperazine ring, which can impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(vinylsulfonyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a vinylsulfonyl reagent. One common method involves the use of vinylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Tert-butyl 4-(vinylsulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The vinylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Addition Reactions: The vinyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Electrophiles such as halogens or acids can be used. The reactions are often conducted in the presence of catalysts or under acidic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while addition reactions can produce adducts with new functional groups.
科学研究应用
Tert-butyl 4-(vinylsulfonyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes for studying cellular processes and pathways.
Industrial Applications: The compound can be used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of tert-butyl 4-(vinylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The vinylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. This covalent modification can affect various cellular pathways and processes, depending on the target protein.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(vinylsulfonyl)piperazine-1-carboxylate is unique due to the presence of the vinylsulfonyl group, which imparts distinct reactivity and biological activity compared to other piperazine derivatives. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology research.
属性
分子式 |
C11H20N2O4S |
|---|---|
分子量 |
276.35 g/mol |
IUPAC 名称 |
tert-butyl 4-ethenylsulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O4S/c1-5-18(15,16)13-8-6-12(7-9-13)10(14)17-11(2,3)4/h5H,1,6-9H2,2-4H3 |
InChI 键 |
GCUPXKBMHNHMKA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B13907282.png)
![(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13907287.png)


![Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907311.png)


![[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907332.png)
![4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13907338.png)


![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)

